2-(butan-2-yl)-1H-1,3-benzodiazole
Description
Contemporary Relevance of the Benzodiazole Heterocyclic System in Chemical Sciences
The benzodiazole heterocyclic system is of significant contemporary relevance due to its wide-ranging applications. nih.gov This structural motif is integral to numerous natural products and synthetic compounds, exhibiting a broad spectrum of biological activities. nih.govcrimsonpublishers.comjchemrev.comrsc.orgjchemrev.combenthamscience.com Its versatility makes it a focal point in drug discovery and materials science. rsc.org The ability to introduce various substituents onto the benzodiazole core allows for the fine-tuning of its chemical and physical properties, leading to the development of novel therapeutic agents and functional materials. nih.govnih.gov
Specific Focus on 2-Substituted-1H-1,3-benzodiazole Derivatives
Substitution at the 2-position of the 1H-1,3-benzodiazole ring is a common strategy for creating a diverse library of derivatives with tailored properties. The reactivity of the C2-position allows for the introduction of a wide array of functional groups, significantly influencing the molecule's steric and electronic characteristics. Research has shown that the nature of the substituent at this position can profoundly impact the biological activity of the resulting compound. nih.gov For instance, the introduction of different alkyl or aryl groups can modulate the compound's lipophilicity and its ability to interact with biological targets. nih.govacs.org
Rationale for Investigating 2-(butan-2-yl)-1H-1,3-benzodiazole within the Context of Benzodiazole Chemistry
The investigation of this compound is driven by the desire to understand how a specific alkyl substituent, the butan-2-yl group, influences the properties of the benzodiazole core. The butan-2-yl group, also known as the sec-butyl group, introduces a chiral center and a moderate level of steric bulk at the 2-position. This specific substitution pattern can affect the compound's solubility, crystal packing, and its interaction with chiral biological environments. By studying this particular derivative, researchers can gain insights into the structure-activity relationships within the broader class of 2-alkyl-substituted benzimidazoles.
Chemical and Physical Properties of this compound
The properties of this compound are detailed in the following table, based on available data. nih.gov
| Property | Value |
| Molecular Formula | C11H14N2 |
| Molecular Weight | 174.24 g/mol |
| IUPAC Name | 2-(butan-2-yl)-1H-benzimidazole |
| Synonyms | 2-sec-Butyl-1H-benzimidazole, 2-(1-methylpropyl)-1H-benzimidazole |
| InChI | InChI=1S/C11H14N2/c1-3-8(2)11-12-9-6-4-5-7-10(9)13-11/h4-8H,3H2,1-2H3,(H,12,13) |
| InChIKey | USXMXTFULSFXKU-UHFFFAOYSA-N |
| SMILES | CCC(C)C1=NC2=CC=CC=C2N1 |
| XLogP3 | 3.3 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 2 |
| Exact Mass | 174.115698455 Da |
| Monoisotopic Mass | 174.115698455 Da |
| Topological Polar Surface Area | 28.7 Ų |
| Heavy Atom Count | 13 |
| Complexity | 178 |
Synthesis and Characterization
The synthesis of 2-substituted benzimidazole (B57391) derivatives, including this compound, typically involves the condensation reaction of o-phenylenediamine (B120857) with a corresponding carboxylic acid or aldehyde. nih.govijfmr.com In the case of the title compound, this would involve the reaction of o-phenylenediamine with 2-methylbutanoic acid or its corresponding aldehyde. Various catalysts and reaction conditions can be employed to optimize the yield and purity of the product. ijfmr.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-butan-2-yl-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-3-8(2)11-12-9-6-4-5-7-10(9)13-11/h4-8H,3H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USXMXTFULSFXKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=NC2=CC=CC=C2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Butan 2 Yl 1h 1,3 Benzodiazole
Established Synthetic Routes to 1H-1,3-Benzodiazoles
Traditional methods for benzimidazole (B57391) synthesis have been widely used for decades and are characterized by their reliability, although they often require harsh reaction conditions.
The most common and direct route to 2-substituted benzimidazoles is the Phillips condensation, which involves the cyclocondensation of o-phenylenediamines with carboxylic acids or their derivatives. tandfonline.comscispace.com To produce 2-(butan-2-yl)-1H-1,3-benzodiazole, o-phenylenediamine (B120857) would be reacted with 2-methylbutanoic acid. This reaction typically requires vigorous dehydrating conditions, often achieved by using strong acids like polyphosphoric acid (PPA) or mineral acids such as hydrochloric acid (HCl) at high temperatures. scispace.com
Alternatively, aldehydes can be used in place of carboxylic acids. The condensation of o-phenylenediamine with 2-methylbutanal would first form a Schiff base intermediate, which then undergoes oxidative cyclization to yield the final benzimidazole product. tandfonline.com This oxidative step often requires a suitable oxidizing agent, such as nitrobenzene (B124822) or benzoquinone, to facilitate the aromatization of the heterocyclic ring. scispace.com
More complex benzimidazole derivatives are often assembled through multi-step sequences that allow for greater control over substitution patterns. nih.govnih.gov One such strategy involves the initial formation of an aniline (B41778) Schiff's base, which is then cyclized. tandfonline.com For the target molecule, this would involve the condensation of o-phenylenediamine with 2-methylbutanal to form an intermediate that is subsequently cyclized and dehydrogenated.
Another multi-step approach begins with modified aniline precursors. For instance, a 2-haloaniline can be coupled with an aldehyde and a nitrogen source, such as ammonia (B1221849) or sodium azide, in the presence of a catalyst to construct the benzimidazole ring system in a one-pot, multi-component reaction. nih.govorganic-chemistry.org This method offers versatility in introducing various substituents onto the benzene (B151609) ring. Retrosynthetic analysis suggests that complex substituted benzenes can be prepared by carefully choosing the order of reactions, such as nitration followed by reduction and diazotization, to direct substituents to the desired positions before forming the imidazole (B134444) ring. youtube.com
Advanced and Sustainable Synthetic Protocols
In line with the principles of green chemistry, recent research has focused on developing more efficient and environmentally benign methods for benzimidazole synthesis. These protocols aim to reduce reaction times, minimize waste, and avoid the use of hazardous reagents. eprajournals.comresearchgate.net
Catalysis plays a pivotal role in modern organic synthesis, offering milder reaction conditions and improved yields.
Metal Catalysis: A wide array of transition metals have been employed to catalyze benzimidazole formation. Iron, copper, nickel, zinc, and cobalt complexes have all demonstrated high catalytic activity. nih.govacs.orgnih.gov For example, iron(III) porphyrin catalysts have been used in one-pot, three-component reactions of quinones, aldehydes, and ammonium (B1175870) acetate (B1210297) to produce benzimidazoles in high yields under mild, room-temperature conditions. nih.gov Copper-catalyzed intramolecular cyclization of o-bromoaryl derivatives is another efficient method. organic-chemistry.org Supported gold nanoparticles, particularly on a titanium dioxide support (Au/TiO₂), have also been shown to be highly effective catalysts for the selective reaction between o-phenylenediamine and aldehydes at ambient conditions. nih.gov
Table 1: Comparison of Metal Catalysts in Benzimidazole Synthesis
| Catalyst System | Reactants | Typical Conditions | Key Advantages |
| Fe(III)-Porphyrin nih.gov | Benzo-1,2-quinone, Aldehyde, NH₄OAc | Room Temperature | High yields, mild conditions, high selectivity. |
| CuO Nanoparticles organic-chemistry.org | o-bromoaniline derivative | DMSO, Air | Heterogeneous, recyclable catalyst. |
| Ni-MOF nih.gov | o-phenylenediamine, Aldehyde | Ethanol (B145695), 80°C | Reusable, stable, good yields, short reaction times. |
| Au/TiO₂ nih.gov | o-phenylenediamine, Aldehyde | CHCl₃:MeOH, Ambient Temp. | High yields, mild conditions, absence of additives. |
| Cobalt Pincer Complex acs.org | Aromatic Diamine, Alcohol | Base-free | Dehydrogenative coupling, releases H₂ and H₂O as byproducts. |
Deep Eutectic Solvents (DES): Deep eutectic solvents have emerged as green, biodegradable, and inexpensive alternatives to traditional organic solvents. nih.govsemanticscholar.org These solvents, typically formed by mixing a hydrogen bond acceptor (e.g., choline (B1196258) chloride) with a hydrogen bond donor (e.g., urea (B33335), glycerol), can also act as catalysts. nih.govresearchgate.netnih.gov The synthesis of benzimidazoles in a DES composed of choline chloride and urea has been reported to be efficient. semanticscholar.org In some cases, one of the reactants, such as o-phenylenediamine itself, can be a component of the DES, serving a dual role as both solvent and reagent. nih.govsemanticscholar.org
Table 2: Examples of Deep Eutectic Solvents for Benzimidazole Synthesis
| Hydrogen Bond Acceptor (HBA) | Hydrogen Bond Donor (HBD) | Molar Ratio (HBA:HBD) | Application Note |
| Choline Chloride (ChCl) | Urea | 1:2 | Commonly used, eco-friendly alternative to volatile organic solvents. semanticscholar.org |
| Choline Chloride (ChCl) | Propylene Glycol | 1:3 | Effective medium for multi-step synthesis of complex benzimidazoles. nih.gov |
| ZrOCl₂·8H₂O | Urea | 1:5 | Acts as both an acidic catalyst and the reaction medium. researchgate.net |
| Choline Chloride (ChCl) | o-phenylenediamine | 1:1 | Reactant serves as part of the solvent system. semanticscholar.org |
Microwave-assisted organic synthesis has become a valuable tool for accelerating chemical reactions. By using microwave irradiation, the synthesis of benzimidazole derivatives can be achieved in minutes with high yields, compared to the hours or days required for conventional heating methods. benthamdirect.comarkat-usa.orgpreprints.org This technique has been successfully applied to the synthesis of various benzimidazole derivatives, often without the need for a catalyst. benthamdirect.comtandfonline.com A notable example includes the synthesis of a structurally related compound, ethyl 1-(butan-2-yl)-2-(2-methoxyphenyl)-1H-benzimidazole-5-carboxylate, which was prepared efficiently under focused microwave conditions. nih.gov The use of microwave irradiation not only reduces reaction times but also often leads to cleaner reactions with easier product isolation. arkat-usa.org
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Synthesis Method | Catalyst | Reaction Time | Typical Yield | Reference |
| Conventional Heating | None/Acid | Several Hours | Moderate to Good | scispace.com |
| Microwave Irradiation | None/Catalyst | 5-15 minutes | 94-98% | benthamdirect.comarkat-usa.org |
| Microwave Irradiation | Er(OTf)₃ (1 mol%) | 5 minutes | >99% | preprints.org |
Eliminating volatile organic solvents is a key goal of green chemistry. Solvent-free, or solid-state, reactions offer significant environmental benefits. eprajournals.com These reactions are often facilitated by grinding the reactants together, sometimes with a solid support or catalyst, or by using techniques like ball milling. mdpi.comrsc.org For instance, benzimidazoles can be synthesized in excellent yields and short reaction times (3-5 minutes) by reacting o-phenylenediamines and aldehydes at room temperature under solvent-free conditions, using hypervalent iodine as an oxidant. tandfonline.com Another approach involves performing the condensation on a solid support like silica (B1680970) gel or alumina (B75360) under microwave irradiation. scispace.com Ball milling has also been demonstrated as an effective solvent-free method for preparing benzimidazoles from o-phenylenediamine and various aldehydes or carboxylic acids, achieving yields of up to 97%. mdpi.com
Strategies for Regioselective Installation of the Butan-2-yl Moiety at the 2-Position
The regioselective installation of the butan-2-yl group at the 2-position of the 1H-1,3-benzodiazole ring is typically achieved by reacting o-phenylenediamine with a carboxylic acid or an aldehyde bearing the corresponding sec-butyl group. The reaction proceeds via a condensation mechanism, where the two amine groups of o-phenylenediamine react with the carbonyl group of the acid or aldehyde to form a Schiff base intermediate, which then undergoes cyclization and dehydration (or oxidation) to yield the final 2-substituted benzimidazole.
Condensation with 2-Methylbutanoic Acid:
A primary strategy involves the direct condensation of o-phenylenediamine with 2-methylbutanoic acid. This reaction, often referred to as the Phillips benzimidazole synthesis, typically requires heating the reactants in the presence of a strong acid, such as hydrochloric acid or polyphosphoric acid (PPA), which acts as both a catalyst and a dehydrating agent. banglajol.infoarabjchem.orgijariie.com The acid protonates the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by the amino groups of o-phenylenediamine.
Table 1: Reaction Conditions for Condensation with 2-Methylbutanoic Acid
| Parameter | Condition | Purpose | Reference |
| Reactants | o-Phenylenediamine, 2-Methylbutanoic Acid | Formation of the benzimidazole ring with the sec-butyl substituent | banglajol.infoijariie.com |
| Catalyst | 4 N Hydrochloric Acid or Polyphosphoric Acid | Acid catalysis and dehydration | arabjchem.orgijariie.com |
| Temperature | Reflux | To overcome the activation energy of the reaction | arabjchem.org |
| Reaction Time | Several hours | To ensure complete reaction | arabjchem.org |
Condensation with 2-Methylbutanal:
An alternative and often milder approach is the condensation of o-phenylenediamine with 2-methylbutanal. This reaction typically proceeds in two stages: the initial formation of a Schiff base intermediate, followed by oxidative cyclization to form the benzimidazole ring. Various oxidizing agents can be employed for the second step. orientjchem.orgacs.org Some procedures utilize air as a green and readily available oxidant. ijariie.com Photocatalytic methods using visible light and a photosensitizer like Rose Bengal have also been developed for this type of transformation, offering an environmentally benign pathway. acs.org
Table 2: Conditions for Condensation with 2-Methylbutanal
| Parameter | Condition | Purpose | Reference |
| Reactants | o-Phenylenediamine, 2-Methylbutanal | Formation of the Schiff base intermediate | orientjchem.org |
| Oxidant | Air, Sodium Metabisulfite, or Photocatalyst (e.g., Rose Bengal) | Oxidative cyclization to form the benzimidazole ring | ijariie.comacs.org |
| Solvent | Acetonitrile, Ethanol, or Dimethylformamide (DMF) | To dissolve reactants and facilitate the reaction | orientjchem.orgacs.org |
| Temperature | Room temperature to moderate heating | Varies depending on the chosen oxidant and catalyst | orientjchem.org |
Microwave-Assisted Synthesis:
To accelerate the synthesis of 2-alkyl-substituted benzimidazoles, microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique. asianpubs.orgresearchgate.netsciforum.netacs.org By utilizing microwave irradiation, the reaction times can be significantly reduced from hours to minutes, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. sciforum.net This approach can be applied to the condensation of o-phenylenediamine with either 2-methylbutanoic acid or 2-methylbutanal.
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Method | Typical Reaction Time | Typical Yield | Reference |
| Conventional Heating | 2-15 hours | Often <50% | sciforum.net |
| Microwave Irradiation | Minutes | Significantly higher | asianpubs.orgsciforum.net |
Isolation and Purification Techniques for the Chemical Compound
Following the synthesis of this compound, the crude product must be isolated from the reaction mixture and purified to remove any unreacted starting materials, by-products, and catalysts. The standard procedure involves a series of extraction and chromatographic or recrystallization steps.
Initial Work-up:
The initial isolation procedure typically involves neutralizing the reaction mixture. If an acidic catalyst was used, a base such as sodium bicarbonate or ammonium hydroxide (B78521) is added until the solution becomes neutral or slightly alkaline. banglajol.infoarabjchem.org This often causes the crude product to precipitate out of the aqueous solution. The solid can then be collected by filtration and washed with cold water to remove any water-soluble impurities. If the product does not precipitate, it can be extracted from the aqueous phase using an organic solvent like ethyl acetate. nih.gov The organic layers are then combined, dried over an anhydrous salt such as sodium sulfate (B86663) or magnesium sulfate, and the solvent is removed under reduced pressure. nih.gov
Purification by Column Chromatography:
For a high degree of purity, column chromatography is a widely employed technique. nih.govgoogle.com The crude product is dissolved in a minimum amount of a suitable solvent and adsorbed onto a solid stationary phase, typically silica gel. banglajol.infogoogle.com A mobile phase, which is a solvent or a mixture of solvents, is then passed through the column. The components of the mixture will travel down the column at different rates depending on their polarity and affinity for the stationary and mobile phases, allowing for their separation. For 2-alkyl-substituted benzimidazoles, a common eluent system is a mixture of ethyl acetate and hexane, with the polarity being adjusted to achieve optimal separation. google.com
Table 4: Typical Parameters for Column Chromatography Purification
| Parameter | Material/Solvent | Purpose | Reference |
| Stationary Phase | Silica gel 60 | Adsorbent for separating compounds based on polarity | banglajol.infogoogle.com |
| Mobile Phase (Eluent) | Ethyl acetate/Hexane mixture | To carry the compounds through the column at different rates | google.com |
| Detection | Thin-Layer Chromatography (TLC) or UV-Vis Spectroscopy | To monitor the separation and identify fractions containing the desired product |
Purification by Recrystallization:
Recrystallization is another effective method for purifying solid organic compounds. This technique relies on the principle that the solubility of a compound in a solvent increases with temperature. The crude product is dissolved in a hot solvent in which it is highly soluble. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving the impurities dissolved in the solvent. The choice of solvent is crucial for successful recrystallization. For benzimidazole derivatives, ethanol is often a suitable recrystallizing solvent. sciforum.net The purity of the recrystallized product can be assessed by its melting point and spectroscopic analysis.
Advanced Spectroscopic and Analytical Characterization of 2 Butan 2 Yl 1h 1,3 Benzodiazole
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, the precise structure and connectivity of 2-(butan-2-yl)-1H-1,3-benzodiazole can be determined.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Elucidation
Proton NMR (¹H NMR) spectroscopy offers critical insights into the number, type, and connectivity of protons within a molecule. For this compound, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the benzimidazole (B57391) ring system and the sec-butyl substituent.
The aromatic region of the spectrum would likely display a complex multiplet system for the four protons on the benzene (B151609) ring (H-4, H-5, H-6, and H-7). Due to the unsymmetrical nature of the benzimidazole ring, these protons are chemically non-equivalent. Typically, the protons H-4 and H-7, being adjacent to the fused imidazole (B134444) ring, would appear at a slightly different chemical shift compared to H-5 and H-6. The N-H proton of the imidazole ring is expected to appear as a broad singlet at a downfield chemical shift, the exact position of which can be influenced by solvent and concentration.
The sec-butyl group protons would present a more straightforward pattern. The methine proton (CH) directly attached to the benzimidazole ring would appear as a multiplet due to coupling with the adjacent methylene (B1212753) (CH₂) and methyl (CH₃) protons. The diastereotopic methylene protons would likely appear as a complex multiplet, while the two methyl groups would give rise to a triplet and a doublet, respectively.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| NH | 12.0 - 12.5 | br s |
| Ar-H (4, 7) | 7.55 - 7.65 | m |
| Ar-H (5, 6) | 7.20 - 7.30 | m |
| CH (sec-butyl) | 3.0 - 3.2 | m |
| CH₂ (sec-butyl) | 1.7 - 1.9 | m |
| CH₃ (doublet) | 1.3 - 1.4 | d |
| CH₃ (triplet) | 0.9 - 1.0 | t |
Note: Predicted values are based on analogous structures and may vary depending on the solvent and experimental conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Determination
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. The spectrum for this compound would show distinct signals for each unique carbon atom.
The carbon atom at position 2 of the benzimidazole ring, being attached to two nitrogen atoms and the sec-butyl group, is expected to resonate at a significantly downfield chemical shift. The aromatic carbons of the benzene ring would appear in the typical aromatic region, with the carbons directly bonded to the nitrogen atoms (C-3a and C-7a) having different chemical shifts from the other aromatic carbons (C-4, C-5, C-6, and C-7). The carbons of the sec-butyl group would appear in the aliphatic region of the spectrum.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=N (C-2) | 158 - 162 |
| Ar-C (C-3a, C-7a) | 135 - 143 |
| Ar-C (C-4, C-7) | 121 - 124 |
| Ar-C (C-5, C-6) | 110 - 119 |
| CH (sec-butyl) | 35 - 40 |
| CH₂ (sec-butyl) | 28 - 32 |
| CH₃ (doublet) | 18 - 22 |
| CH₃ (triplet) | 10 - 14 |
Note: Predicted values are based on analogous structures and may vary depending on the solvent and experimental conditions.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Mapping
To unambiguously assign all proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between the adjacent protons on the benzene ring and within the sec-butyl group, confirming their connectivity. For instance, the methine proton of the sec-butyl group would show cross-peaks with the methylene and methyl protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). Each CH, CH₂, and CH₃ group in the molecule would produce a cross-peak, allowing for the direct assignment of the protonated carbons in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum.
Mass Spectrometry (MS)
Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental formula of the compound, confirming its molecular composition. For this compound (C₁₁H₁₄N₂), the calculated exact mass of the protonated molecule [M+H]⁺ would be a key piece of data for its definitive identification. The theoretical exact mass for C₁₁H₁₅N₂⁺ is 175.1230.
Table 3: High-Resolution Mass Spectrometry Data
| Ion | Calculated Exact Mass (m/z) |
| [C₁₁H₁₄N₂ + H]⁺ | 175.1230 |
Fragmentation Pattern Analysis for Structural Confirmation
In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure and can be used for confirmation. For this compound, the fragmentation is expected to occur primarily at the sec-butyl substituent and within the benzimidazole ring.
A common fragmentation pathway for 2-alkylbenzimidazoles is the cleavage of the alkyl chain. The loss of a propyl radical (C₃H₇•) from the sec-butyl group would result in a fragment ion with an m/z corresponding to the benzimidazole ring with a remaining methyl group. Another likely fragmentation is the loss of an ethyl radical (C₂H₅•) to form a stable ion. The benzimidazole ring itself can also fragment, for example, by losing HCN. Analysis of the relative abundances of these fragment ions provides further evidence for the proposed structure.
Table 4: Predicted Major Fragment Ions in the Mass Spectrum of this compound
| m/z | Proposed Fragment |
| 174 | [M]⁺• (Molecular Ion) |
| 159 | [M - CH₃]⁺ |
| 145 | [M - C₂H₅]⁺ |
| 131 | [M - C₃H₇]⁺ |
| 118 | [Benzimidazole]⁺• |
| 91 | [C₇H₇]⁺ |
Note: The fragmentation pattern can be influenced by the ionization technique used.
Vibrational Spectroscopy
Vibrational spectroscopy is a powerful non-destructive analytical method used to probe the molecular vibrations of a compound. By analyzing the interaction of light with the molecule, specific functional groups and vibrational modes can be identified, offering a molecular fingerprint.
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrations of its chemical bonds. The resulting spectrum provides characteristic absorption bands corresponding to specific functional groups. For this compound, the FTIR spectrum is expected to exhibit distinct peaks that confirm the presence of the benzimidazole core and the sec-butyl substituent.
The N-H stretching vibration of the imidazole ring typically appears as a broad band in the region of 3200-2650 cm⁻¹. nih.gov The C=N stretching vibration within the imidazole ring is anticipated to be observed around 1670–1608 cm⁻¹. acs.org Aromatic C-H stretching vibrations from the benzene ring are generally found between 3100 and 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the butan-2-yl group are expected at frequencies less than 3000 cm⁻¹. acs.org The C-C stretching vibrations of the aromatic ring system typically produce bands in the 1600-1400 cm⁻¹ range. mdpi.com
Table 1: Predicted FTIR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3200-2650 | N-H Stretching | Imidazole Ring |
| 3100-3000 | Aromatic C-H Stretching | Benzene Ring |
| < 3000 | Aliphatic C-H Stretching | Butan-2-yl Group |
| 1670-1608 | C=N Stretching | Imidazole Ring |
| 1600-1400 | C=C Aromatic Stretching | Benzene Ring |
| 1259-1250 | C-N Stretching | Imidazole Ring |
Note: The data in this table is based on characteristic vibrational frequencies of related benzimidazole derivatives and serves as a predictive guide for this compound.
In the Raman spectrum of this compound, the aromatic ring stretching modes are expected to produce strong signals. The symmetric "ring-breathing" vibration of the benzimidazole core is a characteristic Raman band. The C-C stretching and C-H bending vibrations of the sec-butyl group will also be active in the Raman spectrum. Analysis of the Raman spectrum, often in conjunction with computational methods like Density Functional Theory (DFT), allows for a detailed assignment of the observed vibrational modes. mdpi.com
Table 2: Anticipated Raman Active Vibrational Modes for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~3060 | Aromatic C-H Stretching |
| ~2970 | Aliphatic C-H Stretching |
| ~1610 | Aromatic C=C Stretching |
| ~1590 | C=N Stretching |
| ~1450 | CH₂ Bending |
| ~1010 | Benzene Ring Breathing (Trigonal) |
Note: This table presents expected Raman shifts based on the analysis of similar benzimidazole structures.
X-ray Diffraction (XRD) for Solid-State Molecular Structure and Crystal Packing
For this compound, single-crystal XRD analysis would provide the exact geometry of the benzimidazole ring system and the conformation of the flexible butan-2-yl substituent. In related structures, such as 2-sec-butyl-1-(2-hydroxyethyl)-1H-benzimidazole-5-carboxylic acid, the sec-butyl group has been observed to be disordered over two sites. nih.govnih.gov The benzimidazole ring system itself is typically planar. nih.gov
The crystal packing is expected to be influenced by N-H···N hydrogen bonds between the imidazole moieties of adjacent molecules, forming chains or more complex networks. nih.gov Weak C-H···π interactions may also contribute to the stability of the crystal structure. nih.gov
Table 3: Hypothetical Crystallographic Data for this compound
| Parameter | Predicted Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or P2₁2₁2₁ (Common for benzimidazoles) |
| a (Å) | 10-15 |
| b (Å) | 5-10 |
| c (Å) | 15-20 |
| β (°) | 90-105 (for Monoclinic) |
| V (ų) | 1500-2000 |
| Z | 4 |
| Key Intermolecular Interactions | N-H···N Hydrogen Bonding, C-H···π Interactions |
Note: The crystallographic data presented is hypothetical and based on the analysis of structurally related benzimidazole derivatives. nih.govnih.govnih.gov The actual values can only be determined through experimental single-crystal XRD analysis.
Computational Chemistry and Theoretical Investigations of 2 Butan 2 Yl 1h 1,3 Benzodiazole
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For 2-(butan-2-yl)-1H-1,3-benzodiazole, DFT calculations provide a powerful tool to investigate its structural, electronic, and thermodynamic characteristics.
Geometry Optimization and Conformational Energy Landscapes
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, the process involves optimizing bond lengths, bond angles, and dihedral angles. The presence of the flexible sec-butyl group introduces conformational complexity.
Computational studies on similar molecules, such as 2-propyl-1H-benzimidazole, have shown that the alkyl chain can adopt various conformations. researchgate.net Energy calculations of the gas-phase conformational energy landscape allow for the identification of different stable conformers and the energy barriers between them. researchgate.net For this compound, rotation around the single bonds within the sec-butyl substituent and the bond connecting it to the benzimidazole (B57391) ring would lead to multiple local energy minima. DFT methods, such as B3LYP with a suitable basis set like 6-311++G(d,p), are commonly used to perform these optimizations. nih.gov The results of such an analysis would reveal the preferred spatial orientation of the sec-butyl group relative to the planar benzimidazole core. In crystal structures of related compounds, the butyl group has been observed to be disordered, indicating that multiple conformations can exist with similar energy levels. nih.govnih.gov
Table 1: Illustrative Optimized Geometrical Parameters for a Benzimidazole Core (Based on Analogs) This table presents typical bond length and angle values for the benzimidazole ring system, as determined by DFT calculations on analogous compounds.
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C1-N26 | 1.386 | N26-C7-N27 | 114.3 |
| C2-N27 | 1.387 | C2-N27-C7 | 104.6 |
| C7-N26 | 1.377 | C1-N26-C7 | 105.9 |
Note: Atom numbering is based on standard representations used in computational studies of benzimidazole derivatives. nih.gov Data is illustrative and based on findings for N-Butyl-1H-benzimidazole. nih.gov
Electronic Structure Analysis: Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic properties. wikipedia.orglibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. nih.gov
For benzimidazole derivatives, DFT calculations show that the HOMO is typically distributed across the entire benzimidazole ring system, reflecting its aromatic character. nih.govnih.gov The LUMO's localization can vary but is also generally centered on the heterocyclic ring. nih.gov The energy of these orbitals and their gap determines the molecule's electronic transitions and its behavior in chemical reactions. A smaller HOMO-LUMO gap suggests higher reactivity and polarizability. nih.gov In silico studies on various alkylated benzimidazoles have utilized DFT to calculate these parameters to predict their biological interactions. nih.gov
Table 2: Illustrative Frontier Molecular Orbital Energies for a Benzimidazole Derivative This table provides example values for HOMO, LUMO, and the energy gap calculated using DFT methods for benzimidazole-related structures.
| Parameter | Energy (eV) |
| EHOMO | -5.12 to -5.68 |
| ELUMO | -3.56 to -4.04 |
| Energy Gap (ΔE) | 1.57 to 1.99 |
Note: Values are based on a range found for various benzothiadiazole and benzimidazole derivatives and are for illustrative purposes. researchgate.netcore.ac.uk
Calculation of Quantum Chemical Descriptors
From the calculated HOMO and LUMO energies, several global reactivity descriptors can be derived to quantify the chemical behavior of this compound. nih.gov These descriptors provide a quantitative measure of the molecule's stability and reactivity.
Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO)/2. nih.gov
Chemical Hardness (η): Measures the resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO)/2. nih.gov Molecules with a large energy gap are considered "hard," while those with a small gap are "soft." nih.gov
Electrophilicity Index (ω): Quantifies the electron-accepting capability. It is defined as ω = μ²/2η, where μ is the chemical potential (μ ≈ -χ). nih.gov
These descriptors are instrumental in predicting how the molecule will interact with other chemical species. nih.gov
Table 3: Illustrative Quantum Chemical Descriptors for a Benzimidazole Derivative This table shows representative calculated values for key chemical descriptors based on HOMO-LUMO energies.
| Descriptor | Formula | Illustrative Value |
| Ionization Potential (I) | -EHOMO | 5.12 eV |
| Electron Affinity (A) | -ELUMO | 3.56 eV |
| Electronegativity (χ) | (I + A) / 2 | 4.34 eV |
| Chemical Hardness (η) | (I - A) / 2 | 0.78 eV |
| Electrophilicity Index (ω) | χ² / (2η) | 12.08 eV |
Note: Values are calculated for illustrative purposes based on the data in Table 2.
Theoretical Prediction of Spectroscopic Parameters
Computational methods can accurately predict spectroscopic data, which is invaluable for structural confirmation.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating 1H and 13C NMR chemical shifts. beilstein-journals.org For N-unsubstituted benzimidazoles, calculations must consider the presence of tautomeric forms, as the proton on the nitrogen can reside on either nitrogen atom, affecting the chemical shifts of nearby carbon and hydrogen atoms. beilstein-journals.orgnih.govmdpi.com Theoretical calculations can help in the unambiguous assignment of NMR signals to the correct tautomer and atoms within the molecule. beilstein-journals.org
Vibrational Frequencies: DFT calculations can compute the harmonic vibrational frequencies corresponding to the normal modes of vibration. These theoretical frequencies can be correlated with experimental infrared (IR) and Raman spectra. nih.govresearchgate.net It is a standard practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and limitations of the theoretical method, which generally leads to good agreement between theoretical and experimental spectra. dergipark.org.tr
Thermochemical Properties and Stability Analysis
DFT calculations can be used to determine various thermochemical properties of this compound at different temperatures. These properties include:
Enthalpy (H)
Entropy (S)
Heat Capacity (Cv)
These parameters are derived from the vibrational frequency calculations and are essential for understanding the molecule's stability and thermodynamic behavior. nih.gov By comparing the Gibbs free energy (G) of different possible conformers, the most stable structure at a given temperature can be identified. These calculations are crucial for analyzing the relative stability of different isomers and conformers. nih.gov
Molecular Dynamics (MD) Simulations
While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment (e.g., solvent molecules).
For this compound, MD simulations could be used to:
Explore the conformational landscape by observing transitions between different shapes of the sec-butyl group.
Study the stability of intermolecular interactions, such as hydrogen bonding between benzimidazole units.
Analyze the solvation structure and dynamics of the molecule in different solvents.
In drug design and materials science, MD simulations are frequently employed for substituted benzimidazoles to understand their binding modes with biological targets or their structural organization in condensed phases. nih.govnih.gov Such simulations provide critical insights into the dynamic nature of the molecule that are not accessible from static quantum chemical calculations alone. nih.gov
Conformational Dynamics of the Butan-2-yl Substituent and Benzodiazole Core in Solution
The conformational landscape of this compound is primarily dictated by the rotational freedom of the butan-2-yl group relative to the benzodiazole core. This flexibility is a critical factor in how the molecule interacts with its environment. In solution, the molecule is not a single, rigid structure but rather an ensemble of interconverting conformers. The key to understanding these dynamics lies in the rotation around the single bond connecting the butan-2-yl substituent to the benzodiazole ring.
Theoretical studies, often employing quantum mechanical methods, are used to map the potential energy surface associated with this rotation. These calculations help identify the most stable conformations (energy minima) and the energy barriers that separate them. For instance, studies on similar 2-alkyl substituted benzimidazoles have shown that branched lipophilic groups at the 2-position can significantly influence the molecule's properties. diva-portal.org The benzodiazole core itself is largely planar, but the butan-2-yl substituent can adopt various spatial arrangements. The relative populations of these conformers in a given solvent can be estimated using statistical mechanics, providing insight into the molecule's average shape and dynamic behavior.
Investigation of Intermolecular Interactions with Solvents
The interactions between this compound and solvent molecules are fundamental to its solubility and reactivity. The benzimidazole moiety possesses both hydrogen bond donor (the N-H group) and acceptor (the lone pair on the other nitrogen) sites. orientaljphysicalsciences.orgresearchgate.net This allows for a range of intermolecular interactions, including:
Hydrogen Bonding: In protic solvents like water or alcohols, the benzimidazole ring can form hydrogen bonds, which can significantly influence its properties.
Van der Waals Forces: In non-polar solvents, weaker dispersion forces will dominate the intermolecular interactions.
π-π Stacking: The aromatic benzodiazole ring can also participate in π-π stacking interactions with other aromatic systems. orientaljphysicalsciences.org
Computational methods, such as molecular dynamics simulations, can be used to model these interactions in detail. By simulating the behavior of the molecule in a box of solvent molecules, researchers can gain a dynamic picture of the solvation process and identify the preferred sites of interaction. Theoretical studies on similar benzimidazole derivatives have highlighted the importance of intermolecular hydrogen bonds in stabilizing crystal structures. nih.govresearchgate.net
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Methodologies for Benzodiazole Derivatives
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) are computational methodologies used to correlate the chemical structure of compounds with their biological activity. nih.govnih.gov These approaches are invaluable in medicinal chemistry for designing more potent and selective drug candidates. nih.govijpsjournal.com
Derivation and Selection of Molecular Descriptors
The first step in any QSAR study is to represent the chemical structure numerically using molecular descriptors. researchgate.net These descriptors can be broadly classified into:
1D Descriptors: Simple properties like molecular weight and atom counts.
2D Descriptors: These describe the topology of the molecule, such as connectivity indices.
3D Descriptors: These capture the three-dimensional properties of the molecule, including shape and volume.
Physicochemical Descriptors: Properties like lipophilicity (logP) and electronic parameters.
For benzimidazole derivatives, a wide array of descriptors can be calculated to capture the nuances of their structure. researchgate.netresearchgate.net The selection of the most relevant descriptors is a crucial step to build a predictive QSAR model. thieme-connect.com
Below is an interactive table showcasing common molecular descriptors used in QSAR studies of benzimidazole derivatives.
Table 1: Common Molecular Descriptors in Benzimidazole QSAR Studies
| Descriptor Category | Examples | Information Encoded |
|---|---|---|
| Constitutional (1D) | Molecular Weight, Number of H-bond donors/acceptors | Basic molecular properties |
| Topological (2D) | Wiener Index, Randić Index | Atomic connectivity and branching |
| Geometrical (3D) | Molecular Surface Area, Molecular Volume | 3D shape and size of the molecule |
| Electronic | HOMO/LUMO energies, Dipole Moment | Electron distribution and reactivity |
| Physicochemical | LogP, Molar Refractivity | Lipophilicity and polarizability |
Statistical Modeling Approaches (e.g., Multiple Linear Regression, Partial Least Squares, CoMFA, CoMSIA)
Once descriptors are selected, a statistical model is built to relate them to the biological activity. Common methods include:
Multiple Linear Regression (MLR): A straightforward method for finding a linear relationship. nih.gov
Partial Least Squares (PLS): A more robust method that can handle a large number of correlated descriptors. nih.gov
Comparative Molecular Field Analysis (CoMFA): A 3D-QSAR technique that uses steric and electrostatic fields to build a model. nih.govnih.govacs.orgnih.gov
Comparative Molecular Similarity Indices Analysis (CoMSIA): An extension of CoMFA that includes additional fields like hydrophobicity and hydrogen bonding. nih.govnih.govnih.gov
These models are rigorously validated to ensure their predictive power. nih.gov For example, a CoMFA model for a set of benzimidazole derivatives with trichomonicidal activity showed a high correlation coefficient (r²) of 0.936, indicating a strong correlation between the model and the experimental data. nih.gov
Correlation of Theoretical Descriptors with Observed Reactivity Trends in Analogues
Theoretical descriptors can be used to understand and predict the reactivity of benzimidazole analogues. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are often correlated with a molecule's ability to donate or accept electrons, respectively. nih.gov Studies on benzimidazole derivatives have shown that these quantum chemical descriptors can be correlated with various biological activities. nih.govnih.gov
In Silico Design of Novel Benzodiazole Analogues with Tuned Properties
A key application of QSAR and computational modeling is the in silico design of new molecules with improved properties. ijpsjournal.comnih.govresearchgate.net Once a predictive QSAR model is developed, it can be used to screen virtual libraries of compounds and identify those with the desired activity profile. This approach significantly accelerates the drug discovery process by prioritizing the synthesis of the most promising candidates. ymerdigital.com For instance, the contour maps generated from CoMFA and CoMSIA studies can visually guide chemists in modifying the structure of a lead compound to enhance its activity. nih.govacs.org
Molecular Docking and Theoretical Ligand-Target Interaction Studies (Focus on theoretical binding modes and interactions)
Computational Protocols for Ligand Preparation and Receptor Site Definition
The initial and critical phase of any molecular docking study involves the meticulous preparation of both the ligand and the receptor. For the ligand, this compound, this process typically begins with obtaining its three-dimensional structure. This can be sourced from crystallographic data or generated using computational chemistry software. The structure is then optimized to find its most stable, low-energy conformation. This often involves assigning correct atom types and adding hydrogen atoms, which are crucial for forming hydrogen bonds.
Simultaneously, the target protein receptor is prepared. This requires a high-resolution 3D structure, usually obtained from the Protein Data Bank (PDB). The preparation involves removing water molecules, adding hydrogen atoms, and assigning partial charges to each atom. A crucial step is the definition of the binding site, the specific pocket or groove on the protein surface where the ligand is expected to bind. This is often identified based on the location of a co-crystallized native ligand or through algorithms that detect potential binding cavities on the protein's surface. For instance, in docking studies of benzodiazepines with the GABA-A receptor, the binding site is defined at the α+/γ2 subunit interface. nih.gov Automated docking programs like CDOCKER utilize a grid-based method where a sphere is defined around the binding site to guide the docking process. nih.gov
Prediction of Binding Modes and Interaction Analysis
Once the ligand and receptor are prepared, docking algorithms are employed to explore the conformational space of the ligand within the defined binding site. These algorithms generate numerous possible binding poses, which are then ranked based on a scoring function. The top-ranked poses represent the most likely binding modes of the ligand.
The analysis of these predicted binding modes reveals the specific molecular interactions that stabilize the ligand-protein complex. These interactions are primarily non-covalent and include:
Hydrogen Bonding: This is a critical interaction where a hydrogen atom is shared between two electronegative atoms, such as oxygen or nitrogen. In many benzimidazole derivatives, the nitrogen atoms of the imidazole (B134444) ring and substituents can act as hydrogen bond acceptors or donors. nih.govsciencepublishinggroup.com For example, studies on other benzimidazole compounds have shown hydrogen bonding with amino acid residues like Serine, Threonine, and Aspartate in the active site. nih.govsemanticscholar.org
Hydrophobic Interactions: These interactions occur between nonpolar regions of the ligand and the protein. The butan-2-yl group of the titular compound, being aliphatic, is likely to engage in significant hydrophobic interactions with nonpolar amino acid residues such as Valine, Leucine, and Alanine. researchgate.netnih.gov The benzene (B151609) ring of the benzimidazole core also contributes to these interactions.
Pi-Stacking: This involves the attractive, non-covalent interactions between aromatic rings. The benzimidazole ring system can participate in π-π stacking interactions with aromatic amino acid residues like Phenylalanine, Tyrosine, and Tryptophan. researchgate.netnih.govsci-hub.sersc.org These interactions are crucial for the stability of the binding complex.
Different benzimidazole-based compounds have been shown to exhibit a variety of these interactions depending on their specific structure and the target protein. semanticscholar.orgnih.govresearchgate.netbohrium.comresearchgate.net For instance, in some cases, the benzothiazole (B30560) unit, which is structurally related to benzimidazole, shows more significant interactions than other parts of the molecule. mdpi.com
Theoretical Estimation of Binding Affinities and Scoring Functions
A key output of molecular docking is the theoretical estimation of the binding affinity, which predicts the strength of the interaction between the ligand and the protein. This is calculated using scoring functions, which are mathematical models that approximate the free energy of binding.
Scoring functions take into account various factors, including the intermolecular interactions observed in the docked pose, such as hydrogen bonds and hydrophobic contacts, as well as intramolecular strain energy of the ligand. nih.gov There are several types of scoring functions, each with its own strengths and weaknesses. The choice of scoring function can significantly impact the predicted binding affinity. nih.gov
The results are often presented as a docking score, typically in units of kcal/mol, where a more negative value indicates a stronger predicted binding affinity. repec.org For example, docking studies of other benzimidazole derivatives have reported binding energies, which are a measure of binding affinity. semanticscholar.org It's important to note that these are theoretical estimations and require experimental validation. However, they provide a valuable tool for ranking potential drug candidates and prioritizing them for further experimental testing. nih.gov
Interactive Data Table: Examples of Interactions in Benzimidazole Derivatives
| Compound Class | Interacting Residues | Type of Interaction | Reference |
|---|---|---|---|
| Benzimidazole | CYS241, LEU248, ALA250 | Hydrophobic | semanticscholar.org |
| Benzimidazole | Thr240, Cys241, Asn249 | Hydrogen Bonding | semanticscholar.org |
| Benzimidazole Hybrid | --- | Non-competitive Inhibition | nih.gov |
| Furan-substituted Benzimidazole | --- | π-π stacking, C-H···π | nih.gov |
| Benzodiazepine | --- | Distinct Binding Modes | nih.govresearchgate.net |
| Benzothiazole | --- | π-π, π-alkyl | mdpi.com |
Advanced Applications and Future Research Trajectories
Integration of 2-(butan-2-yl)-1H-1,3-benzodiazole in Materials Science (Theoretical Perspectives)
The unique electronic structure of the benzimidazole (B57391) ring system makes it a promising candidate for novel materials. The introduction of an alkyl group, such as butan-2-yl, at the C2 position can modulate its electronic and physical properties, opening theoretical avenues for its use in materials science.
Theoretical investigations, primarily using Density Functional Theory (DFT), are crucial for predicting the optoelectronic properties of new organic molecules. For benzimidazole derivatives, these studies focus on key parameters that determine their suitability for devices like Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics. bohrium.com By applying these computational methods to this compound, we can predict its fundamental electronic characteristics.
Key properties that can be theoretically modeled include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. The energy difference between these orbitals, the HOMO-LUMO gap (Eg), is a critical indicator of a molecule's potential as a semiconductor and influences its absorption and emission spectra. mdpi.comresearchgate.net Theoretical studies on related benzothiazole (B30560) and benzimidazole derivatives show that tuning substituents and extending conjugation can significantly alter these energy levels. bohrium.com For instance, DFT calculations on various benzothiadiazole derivatives have shown a narrow band gap in the range of 1.75–2.38 eV, indicating semiconductor properties. mdpi.comresearchgate.net Similar calculations for this compound would elucidate the electronic influence of the butan-2-yl group and predict its potential utility in optoelectronic applications.
Table 1: Theoretically Calculated Optoelectronic Properties of Representative Benzimidazole/Benzothiadiazole Derivatives This table presents data for related compounds to illustrate the parameters that would be theoretically determined for this compound.
| Compound Class | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (Eg) (eV) | Primary Application Area |
|---|---|---|---|---|---|
| Vinyl Fused Benzimidazole Derivatives | DFT/B3LYP/6-31+G(d,p) | -5.50 to -5.90 | -1.80 to -2.20 | 3.70 to 4.10 | Organic Electronics bohrium.com |
| 2,1,3-Benzothiadiazole Derivatives | DFT | -5.99 to -6.31 | -3.98 to -4.20 | 2.01 to 2.38 | Semiconductors, OLEDs mdpi.com |
| Benzothiazole Derivatives (BPPA) | DFT/B3LYP/6-31G | -5.46 | -1.92 | 3.54 | OLEDs researchgate.net |
Understanding how a molecule interacts with light is fundamental to its application in photonics and optoelectronics. Computational modeling using methods like Time-Dependent Density Functional Theory (TD-DFT) can predict the photophysical behavior of this compound. These models can simulate absorption and emission spectra, identify excited states, and predict quantum yields. bohrium.com
Research on the parent benzimidazole has revealed a complex photochemistry involving dual reaction pathways: a fixed-ring isomerization through NH bond cleavage and a ring-opening isomerization. acs.org Computational analysis helps to elucidate the mechanisms and energy barriers associated with these photochemical transformations. acs.org For this compound, computational modeling could predict its photostability, a critical factor for the longevity of organic electronic devices. Furthermore, these models can forecast its fluorescence properties, determining its potential as an emitter in OLEDs or as a fluorescent probe.
Role in Supramolecular Assembly and Self-Organization (Theoretical Frameworks)
Supramolecular chemistry involves the organization of molecules into well-defined structures through non-covalent interactions. The benzimidazole scaffold is an excellent building block for supramolecular assembly due to its combination of a hydrophobic benzene (B151609) ring and a coordinating imidazole (B134444) moiety capable of hydrogen bonding and metal coordination. researchgate.net
The theoretical framework for the self-organization of this compound would consider several interactions:
π-π Stacking: The aromatic benzimidazole cores can stack on top of each other, driven by favorable orbital overlap.
Hydrogen Bonding: The N-H group of the imidazole ring can act as a hydrogen bond donor, while the other nitrogen atom can act as an acceptor, leading to the formation of chains or networks.
Metal Coordination: The nitrogen atoms of the imidazole ring can coordinate with metal ions to form metal-organic frameworks (MOFs) or coordination polymers. researchgate.net
Hydrophobic Interactions: The butan-2-yl group introduces a hydrophobic component that can influence self-assembly in aqueous environments, potentially leading to the formation of micelles or vesicles. nih.gov
Computational models can simulate these interactions to predict the most stable and likely supramolecular architectures, guiding the experimental design of new nanostructures, gels, or crystalline materials. researchgate.net
Development of Advanced Synthetic Methodologies for Diversified Benzodiazole Libraries
The exploration of any benzimidazole derivative's potential relies on the ability to synthesize it and a wide range of related analogues efficiently. Modern synthetic chemistry has moved towards creating diverse molecular libraries to accelerate discovery. Advanced methodologies applicable to the synthesis of this compound and its derivatives include:
One-Pot Synthesis: Reactions where multiple steps are carried out in a single reactor, such as the condensation of o-phenylenediamines with aldehydes using novel catalysts, improve efficiency and reduce waste. nih.gov
Catalyst Innovation: The use of nanocatalysts, photocatalysts, and biocatalysts allows for milder reaction conditions, higher yields, and improved sustainability. benthamdirect.com
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields for the synthesis of benzimidazole derivatives. rsc.orgacs.org
Diversity-Oriented Synthesis (DOS): Strategies using polymer-supported reagents enable the rapid generation of a library of compounds with varied functional groups, which is essential for systematic structure-activity relationship studies. acs.org
These methods facilitate the creation of libraries where not only the C2 substituent (like the butan-2-yl group) is varied, but modifications are also made to the benzene ring, allowing for a thorough exploration of the chemical space around the benzimidazole core. nih.govacs.org
Refinement and Validation of Computational Models for Benzodiazole Systems
The accuracy of theoretical predictions is paramount. An essential area of future research involves a feedback loop between computational modeling and experimental validation. For benzodiazole systems, this process would involve:
Model Development: Building a computational model using DFT or machine learning algorithms to predict a specific property (e.g., electronic gap, binding affinity, or reaction yield). doi.org
Prediction: Using the model to predict the properties for a library of virtual benzimidazole derivatives.
Synthesis and Experimental Testing: Synthesizing a selection of these derivatives and measuring their properties experimentally. researchgate.net
Model Refinement: Comparing the experimental results with the predicted values to identify discrepancies and refine the model's parameters. This validation can involve techniques like cross-validation to ensure the model's robustness. doi.orgresearchgate.net
Molecular dynamics simulations are also used to validate the stability of predicted binding modes from docking studies, providing a more dynamic picture of molecular interactions over time. acs.org This iterative refinement leads to more powerful and accurate predictive models that can guide future research with higher confidence.
High-Throughput Computational Screening of Benzodiazole Derivatives for Targeted Applications
Once a validated computational model is established, it can be deployed for high-throughput computational screening (HTCS). This approach allows for the rapid evaluation of vast virtual libraries of compounds for specific applications, saving immense time and resources compared to traditional experimental screening. nih.gov
For instance, a library containing thousands of virtual derivatives of this compound, with modifications at various positions, could be screened for:
Materials Science: Identifying candidates with optimal HOMO/LUMO levels for use as electron-donating or electron-accepting materials in organic solar cells. mdpi.com
Medicinal Chemistry: Screening for compounds with high predicted binding affinity to a specific biological target, such as an enzyme or receptor. nih.govnih.gov
The most promising candidates identified through HTCS would then be prioritized for synthesis and experimental validation, streamlining the discovery pipeline for new materials and therapeutic agents. researchgate.net
Q & A
Basic Questions
Q. What are the common synthetic routes for preparing 2-(butan-2-yl)-1H-1,3-benzodiazole, and what analytical techniques validate its structure?
- Synthetic Routes :
- Condensation Reactions : React 1,2-phenylenediamine with butan-2-yl-substituted carbonyl derivatives (e.g., aldehydes or ketones) under acidic conditions (HCl/ethanol) .
- Microwave-Assisted Synthesis : Accelerate reaction kinetics using microwave irradiation, improving yield and purity (e.g., 0.05% HCl in ethanol under microwave heating) .
- Analytical Validation :
- NMR Spectroscopy : Analyze and chemical shifts to confirm substituent positions and aromatic proton environments .
- IR Spectroscopy : Identify characteristic N-H stretching (~3400 cm) and C=N vibrations (~1600 cm) .
- Melting Point Analysis : Compare experimental values with literature to assess purity (e.g., 255–257°C for fluorophenyl analogs) .
Q. What purification methods are effective for isolating this compound derivatives?
- Column Chromatography : Separate impurities using silica gel and gradient elution (e.g., ethyl acetate/hexane mixtures) .
- Recrystallization : Optimize solvent polarity (e.g., ethanol or DMF/water) to obtain high-purity crystals .
Advanced Research Questions
Q. How can regioselectivity be controlled during the derivatization of this compound?
- Directing Groups : Introduce electron-withdrawing groups (e.g., nitro or halogens) to steer electrophilic substitution to specific ring positions .
- Catalytic Systems : Use transition metal catalysts (e.g., Cu or Pd) for cross-coupling reactions to install aryl/heteroaryl groups selectively .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity at reactive sites, improving substitution efficiency .
Q. How do computational methods predict the bioactivity of this compound derivatives?
- Molecular Docking : Simulate ligand-receptor interactions (e.g., with DNA or enzymes) using software like AutoDock. Studies show benzimidazoles bind to DNA minor grooves via π-π stacking .
- DFT Calculations : Optimize geometries and calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge transfer potential .
Q. How should researchers resolve contradictions between X-ray crystallography and NMR data in structural elucidation?
- Cross-Validation : Combine multiple techniques (e.g., NMR for solution-state conformation and XRD for solid-state packing) .
- Dynamic Effects : Account for temperature-dependent conformational changes in XRD (e.g., torsional angles in butan-2-yl groups) .
- Crystal Packing Analysis : Use software (e.g., Mercury) to assess intermolecular interactions (e.g., C–H···π) that may distort bond lengths .
Q. What strategies mitigate low yields in multi-step syntheses of benzodiazole derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
